molecular formula C15H9NO4 B097066 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one CAS No. 17721-91-4

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one

Cat. No. B097066
CAS RN: 17721-91-4
M. Wt: 267.24 g/mol
InChI Key: JQBCOAGLBYZCAU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one, also known as HNPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HNPI is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is not fully understood. However, it has been suggested that 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has also been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-tumor activity.
Biochemical and Physiological Effects:
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can inhibit the growth of cancer cells and induce apoptosis. 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one in lab experiments is its relatively simple synthesis method. 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can be synthesized using commercially available starting materials and basic laboratory equipment. However, one limitation of using 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one. One direction is the development of new synthetic methods for 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one that can improve its yield and purity. Another direction is the study of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one's potential applications in the field of organic electronics, such as the development of new organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one and its potential therapeutic applications.

Synthesis Methods

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can be synthesized through a reaction between 4-nitrobenzaldehyde and 3-hydroxyacetophenone in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction followed by dehydration to form 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one. The purity of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one can be improved through recrystallization from organic solvents.

Scientific Research Applications

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and pharmaceuticals. In organic electronics, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been used as a fluorescent probe for the detection of metal ions. In pharmaceuticals, 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has been studied for its potential anti-tumor and anti-inflammatory activities.

properties

IUPAC Name

3-hydroxy-2-(4-nitrophenyl)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCOAGLBYZCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369560
Record name 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one

CAS RN

17721-91-4
Record name 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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